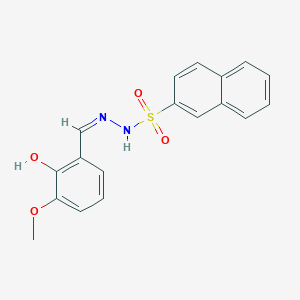![molecular formula C21H26N2O2 B6037429 2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6037429.png)
2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic derivative of a diazaspirodecane, which has been synthesized through a multi-step process.5]decane, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been proposed that this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane have been studied extensively. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, the exact mechanism of action and the full range of biochemical and physiological effects of this compound are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high yield of synthesis. Additionally, this compound has been shown to exhibit significant anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on 2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane. One potential direction is the further investigation of its anti-cancer activity, including its mechanism of action and potential synergistic effects with other anti-cancer agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields, such as anti-inflammatory and anti-bacterial agents. Finally, the development of more efficient and scalable synthesis methods for this compound may also be an important future direction for research.
Méthodes De Synthèse
The synthesis of 2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 3-methylbenzylamine with furfural to form N-(3-methylbenzyl)furfural. This intermediate is then reacted with ethylenediamine to form the spirocyclic diazaspirodecane compound. The yield of this process is relatively high, making it a viable method for the production of this compound.
Applications De Recherche Scientifique
2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit significant anti-cancer activity. Additionally, this compound has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
furan-3-yl-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-4-2-5-18(12-17)13-22-9-3-7-21(15-22)8-10-23(16-21)20(24)19-6-11-25-14-19/h2,4-6,11-12,14H,3,7-10,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCBJTUTHQXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)

![N-(3-fluoro-4-methylbenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6037368.png)
![N-{1-[1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B6037378.png)
![1-[2-(1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6037398.png)

![2-[(4-chlorophenyl)thio]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6037415.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6037420.png)
![2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B6037426.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6037427.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6037436.png)